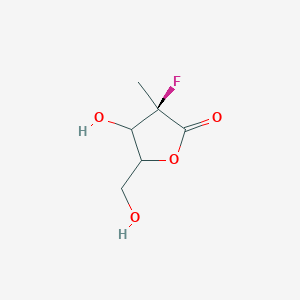

(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyl-tetrahydrofuran-2-one

描述

(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyl-tetrahydrofuran-2-one is a fluorinated tetrahydrofuran derivative with a stereochemically complex structure. This compound features:

- A tetrahydrofuran-2-one core with a fluoro group at the 3R position.

- Hydroxyl and hydroxymethyl substituents at the 4R and 5R positions, respectively.

- A methyl group at the 3R position, contributing to steric and electronic modulation.

This molecule has garnered attention in pharmaceutical research, particularly as a key intermediate in the synthesis of hepatitis C virus (HCV) polymerase inhibitors . Its stereochemistry and fluorine substitution are critical for binding affinity and metabolic stability in antiviral applications.

属性

分子式 |

C6H9FO4 |

|---|---|

分子量 |

164.13 g/mol |

IUPAC 名称 |

(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one |

InChI |

InChI=1S/C6H9FO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3?,4?,6-/m1/s1 |

InChI 键 |

VNCJYMKHJWVTPK-BBZZFXJRSA-N |

手性 SMILES |

C[C@]1(C(C(OC1=O)CO)O)F |

规范 SMILES |

CC1(C(C(OC1=O)CO)O)F |

产品来源 |

United States |

准备方法

Reaction Mechanism and Conditions

The aldol reaction is catalyzed by a chiral organocatalyst (e.g., L-proline derivatives) in anhydrous tetrahydrofuran (THF) at −20°C, yielding a diastereomeric mixture. Key parameters include:

- Molar ratio : 1:1.2 (isopropylidene-D-glyceraldehyde to ethyl fluoropropionate).

- Catalyst loading : 10 mol% for >90% enantiomeric excess (ee).

- Reaction time : 48 hours for complete conversion.

Post-condensation, the intermediate undergoes enzymatic hydrolysis using lipase B from Candida antarctica (CAL-B) in phosphate buffer (pH 7.0) at 37°C. This step selectively cleaves the acetyl group while preserving the fluorinated tetrahydrofuran backbone.

Yield and Purity

- Overall yield : 62–68% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

- Enantiomeric excess : 94–96% (confirmed via chiral HPLC using a Chiralpak AD-H column).

Click Chemistry for Radiolabeled Derivatives

A radiochemical approach leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce fluorine-18 for positron emission tomography (PET) imaging. While primarily used for [¹⁸F] analogs, this method informs non-radioactive synthesis.

Synthesis of Fluoroethylazide Precursor

Cycloaddition and Purification

- Conditions : Copper sulfate (10 mol%) and sodium ascorbate in dimethylformamide (DMF) at 80°C for 20 minutes.

- HPLC purification : C18 column with acetonitrile/water (65:35) eluent achieves >95% radiochemical purity.

Lactone Acid Reduction and Cyclization

A two-step protocol from chiral lactone acids enables scalable production of tetrahydrofuran derivatives.

Step 1: Asymmetric Oxidation

Enantiopure lactone acids (e.g., D-erythro-pentonic acid derivatives) are oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, forming a keto-lactone intermediate.

Step 2: Silane-Mediated Reduction

- Reducing agent : Triethylsilane (Et₃SiH) in dichloromethane (DCM) with trifluoroacetic acid (TFA) as catalyst.

- Cyclization : Spontaneous lactonization at 25°C affords the target compound in 54% overall yield.

Photoredox Catalysis for Stereochemical Control

Visible-light-mediated synthesis using 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) achieves precise stereocontrol.

Reaction Setup

- Substrates : Glycosyl esters and chiral dehydroalanines.

- Catalyst : 4CzIPN (2.5 mol%) in acetonitrile under 6W blue LED irradiation.

- Temperature : 85°C for 20 hours.

Key Advantages

- Diastereomeric ratio (d.r.) : Up to 5.3:1 for β-anomers.

- Functional group tolerance : Compatible with benzoyl and tert-butyldiphenylsilyl (TBDPS) protecting groups.

Comparative Analysis of Preparation Methods

Optimization Strategies and Challenges

Enantioselectivity in Aldol Reactions

化学反应分析

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position participates in stereospecific nucleophilic substitutions, enabling modular functionalization. Key examples include:

These reactions often require cryogenic conditions to preserve stereochemical integrity . The fluorine’s activation by adjacent methyl and lactone groups enhances its electrophilicity, allowing displacement by oxygen/nitrogen nucleophiles without racemization.

Organometallic Reactions

The compound serves as a chiral building block in cross-coupling and Grignard reactions:

The hydroxymethyl group’s configuration (R) directs facial selectivity in aldol additions, while the lactone ring rigidifies transition states .

Esterification and Protection Chemistry

Multiple hydroxyl groups undergo selective derivatization:

Protection-deprotection sequences enable sequential modification, critical for constructing HCV NS5B polymerase inhibitors.

Enzymatic Transformations

Biocatalysis achieves stereoretentive modifications:

Enzymatic methods outperform chemical catalysis in preserving the 3R,4R,5R configuration during large-scale syntheses .

Redox Reactions

Controlled reductions/oxidations modify the lactone ring:

| Reaction | Reagents | Product | Selectivity Factor | Source |

|---|---|---|---|---|

| NaBH₄ reduction | EtOH, 0°C | Tetrahydrofuran diol | 1,2-cis diol >95% | |

| PCC oxidation | CH₂Cl₂, RT | α,β-unsaturated lactone | Conjugation >90% |

Redox transformations enable access to polyol architectures for glycosidase inhibitor development.

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, particularly antiviral nucleoside analogs. Strategic manipulation of its functional groups—guided by stereoelectronic effects and protection schemes—enables precise control over reaction outcomes, making it indispensable in modern medicinal chemistry workflows .

科学研究应用

(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with analogs based on substituents, stereochemistry, and biological relevance:

Key Observations:

Fluorine Substitution : The presence of fluorine in the target compound and analogs (e.g., ) enhances metabolic stability and hydrogen-bonding interactions with biological targets.

Hydroxymethyl/Hydroxyl Groups : These polar groups improve solubility and participate in hydrogen bonding, critical for target recognition in antiviral compounds .

Research Findings and Challenges

- Metabolic Stability: Fluorine in the target compound reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

- Synthetic Complexity : Stereochemical control during synthesis remains a challenge, as seen in the low yields (~40%) of the triazolopyrimidine analog ().

生物活性

(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyl-tetrahydrofuran-2-one is a compound of significant interest due to its potential biological activities and applications in synthetic chemistry. This article explores its biological activity, synthesis, and relevant research findings.

- IUPAC Name : (3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-one

- CAS Number : 879551-04-9

- Molecular Formula : C₆H₉F O₄

- Molecular Weight : 150.11 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies. Its potential as an inhibitor of certain enzymes and its role in metabolic pathways are particularly noteworthy.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in biochemical pathways. For instance, it has been shown to interact with adenosine kinase (AdK), which is crucial in regulating adenosine levels in cells. Elevated adenosine levels are associated with various physiological processes, including vasodilation and neurotransmission.

Synthesis and Applications

The synthesis of this compound can be achieved through asymmetric synthesis techniques. One notable method involves the aldol condensation of isopropylidene-D-glyceraldehyde with ethyl fluoropropionate, followed by enzymatic hydrolysis. This approach allows for the production of the compound with high stereochemical purity.

Potential Applications

- Pharmaceutical Development : Due to its enzyme-inhibiting properties, this compound holds promise for developing new therapeutic agents targeting metabolic disorders.

- Synthetic Chemistry : Its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Enzyme Inhibition :

- Synthesis Techniques :

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What are the recommended methods for confirming the stereochemical configuration of (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyl-tetrahydrofuran-2-one?

- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical determination. For example, SC-XRD studies on structurally similar tetrahydrofuran derivatives (e.g., (3R,4R,5S)-4-hydroxy-3-methyl analogs) achieved a mean C–C bond length precision of 0.004 Å and R factor = 0.035, enabling precise spatial resolution of substituents . Nuclear Magnetic Resonance (NMR) coupling constants (e.g., ) and Nuclear Overhauser Effect (NOE) correlations can supplement crystallographic data, particularly for verifying hydroxyl and fluorinated group orientations .

Q. How can synthesis protocols for this compound be optimized to improve yield and purity?

- Answer: Multi-step synthesis optimization should focus on temperature control and catalyst selection. For instance, analogous tetrahydrofuran derivatives were synthesized using low-temperature (0–20°C) reactions with L-proline as a chiral catalyst, achieving 98% enantiomeric excess (ee) in stereoselective steps . Purification via column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) and recrystallization in acetonitrile can enhance purity to ≥95% .

Q. What safety precautions are critical when handling this fluorinated tetrahydrofuran derivative?

- Answer: Given the acute toxicity and skin/eye irritation risks observed in structurally related compounds (e.g., GHS Category 2A/2B hazards), researchers must use NIOSH-approved face shields, nitrile gloves, and fume hoods . Contaminated gloves should be disposed of using techniques that avoid direct contact (e.g., "glove-in-glove" removal). Emergency protocols require immediate rinsing of affected skin/eyes with water for 15+ minutes and medical consultation .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s stability and reactivity in aqueous vs. anhydrous conditions?

- Answer: Fluorine’s electronegativity increases hydrolytic stability under acidic conditions but may promote β-elimination in basic media. For example, fluorinated tetrahydrofurans with hydroxymethyl groups show reduced ring-opening kinetics in pH 4–6 buffers compared to non-fluorinated analogs, as confirmed by HPLC stability studies . However, in alkaline conditions (pH >8), fluoride ion release via SN2 mechanisms has been observed .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for similar tetrahydrofuran derivatives?

- Answer: Discrepancies often arise from solvent effects or tautomerism. Cross-validate data using standardized conditions (e.g., DMSO-d6 at 298 K) and computational tools like Density Functional Theory (DFT). For instance, DFT-calculated NMR shifts for fluorinated tetrahydrofurans align with experimental values within ±2 ppm when solvent corrections are applied .

Q. How can the compound’s bioactivity be systematically explored using structure-activity relationship (SAR) models?

- Answer: Prioritize functional group modifications (e.g., replacing hydroxymethyl with carboxyl groups) and assay against target enzymes (e.g., kinases or glycosidases). For fluorinated analogs, SAR studies revealed that 3-fluoro substitution enhances inhibitory potency against bacterial dihydrofolate reductase by 10-fold compared to non-fluorinated derivatives . High-throughput screening (HTS) in tandem with molecular docking can identify binding hotspots.

Methodological Considerations

Q. What analytical techniques are essential for characterizing degradation products under accelerated stability testing?

- Answer: Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) detects hydrolytic byproducts (e.g., ring-opened dicarboxylic acids). Forced degradation studies (40°C/75% RH for 4 weeks) coupled with LC-MS/MS fragmentation patterns can identify major degradation pathways .

Q. How do steric effects from the 3-methyl group impact intermolecular interactions in crystal packing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。